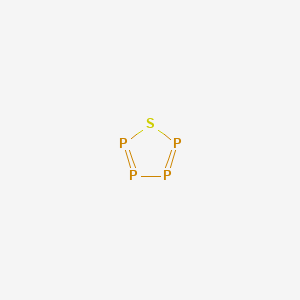
Thiatetraphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiatetraphosphole is a heterocyclic compound containing sulfur and phosphorus atoms. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound’s molecular formula is (C_4H_4PS_4), and it features a five-membered ring with alternating phosphorus and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiatetraphosphole can be synthesized through various methods, including the reaction of phosphorus pentasulfide with organic compounds containing carbon-sulfur bonds. One common method involves the cyclization of a suitable precursor under controlled conditions to form the desired heterocyclic ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Thiatetraphosphole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Thiatetraphosphole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-sulfur compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes involving sulfur and phosphorus.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which thiatetraphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfur and phosphorus atoms can form bonds with various biological molecules, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparación Con Compuestos Similares
Thiophosphates: These compounds contain phosphorus and sulfur atoms but differ in their structural arrangement.
Phosphorothioates: Similar to thiophosphates, these compounds have sulfur atoms replacing oxygen atoms in phosphate groups.
Thiourea Derivatives: These compounds contain sulfur and nitrogen atoms and have diverse biological applications.
Uniqueness: Thiatetraphosphole is unique due to its specific ring structure and the presence of alternating phosphorus and sulfur atoms. This arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
13396-89-9 |
|---|---|
Fórmula molecular |
P4S |
Peso molecular |
155.96 g/mol |
Nombre IUPAC |
thiatetraphosphole |
InChI |
InChI=1S/P4S/c1-2-4-5-3-1 |
Clave InChI |
FWQKLXHRFHSMHW-UHFFFAOYSA-N |
SMILES canónico |
P1=PSP=P1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


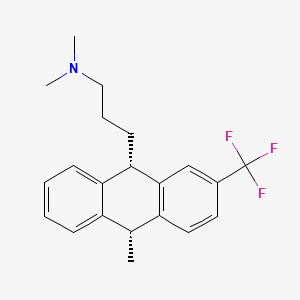
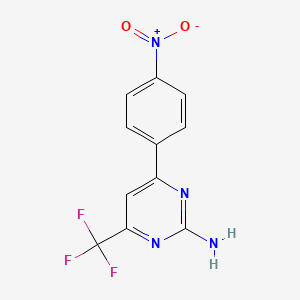
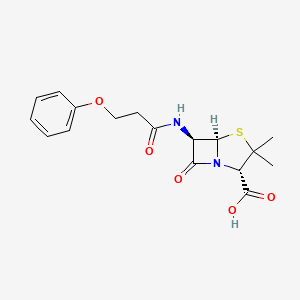
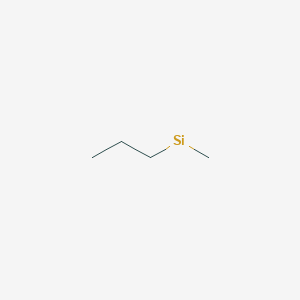
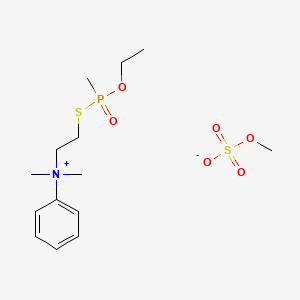

![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
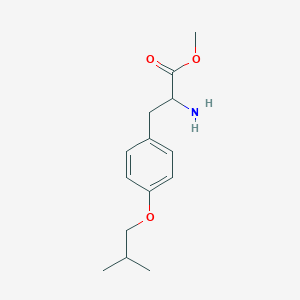


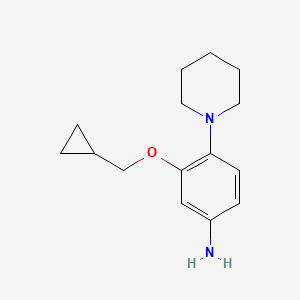

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

